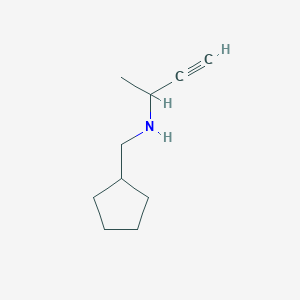methanol](/img/structure/B13187568.png)
[1-(Aminomethyl)cyclopropyl](4-methyl-1,3-thiazol-2-yl)methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Aminomethyl)cyclopropylmethanol: is a compound that features a cyclopropyl group bonded to an aminomethyl group and a thiazole ring substituted with a methyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Aminomethyl)cyclopropylmethanol typically involves the following steps:
Formation of the Cyclopropyl Group: The cyclopropyl group can be synthesized through the reaction of an alkene with a carbene precursor under specific conditions.
Introduction of the Aminomethyl Group: The aminomethyl group can be introduced via a nucleophilic substitution reaction using an appropriate amine.
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Coupling of the Cyclopropyl and Thiazole Groups: The final step involves coupling the cyclopropyl group with the thiazole ring through a suitable linker, such as a methanol group.
Industrial Production Methods: Industrial production of this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the aminomethyl group, leading to the formation of imines or amides.
Reduction: Reduction reactions can target the thiazole ring or the cyclopropyl group, potentially leading to ring-opening or hydrogenation products.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the thiazole ring or the aminomethyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents such as alkyl halides, acyl chlorides, or sulfonyl chlorides can be employed under appropriate conditions.
Major Products:
Oxidation: Formation of imines or amides.
Reduction: Formation of reduced thiazole derivatives or cyclopropyl ring-opened products.
Substitution: Formation of substituted thiazole derivatives or aminomethyl derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly those containing cyclopropyl and thiazole moieties.
Biology: In biological research, the compound may be investigated for its potential as a bioactive molecule, particularly due to the presence of the thiazole ring, which is known for its biological activity.
Industry: In industrial applications, the compound can be used in the synthesis of specialty chemicals, agrochemicals, or materials with specific properties.
Wirkmechanismus
The mechanism of action of 1-(Aminomethyl)cyclopropylmethanol is not well-documented. based on the structural features, it is likely to interact with biological targets such as enzymes or receptors. The thiazole ring, in particular, is known to interact with various biological targets, potentially leading to antimicrobial or anticancer effects.
Vergleich Mit ähnlichen Verbindungen
1-(Aminomethyl)cyclopropylmethanol: can be compared with other thiazole-containing compounds such as thiamine (Vitamin B1), sulfathiazole, and ritonavir.
Cyclopropyl-containing compounds: such as cyclopropylamine and cyclopropylcarbinol can also be considered for comparison.
Uniqueness: The uniqueness of 1-(Aminomethyl)cyclopropylmethanol lies in its combination of a cyclopropyl group, an aminomethyl group, and a thiazole ring. This combination of structural features may confer unique biological and chemical properties, making it a valuable compound for further research and development.
Eigenschaften
Molekularformel |
C9H14N2OS |
|---|---|
Molekulargewicht |
198.29 g/mol |
IUPAC-Name |
[1-(aminomethyl)cyclopropyl]-(4-methyl-1,3-thiazol-2-yl)methanol |
InChI |
InChI=1S/C9H14N2OS/c1-6-4-13-8(11-6)7(12)9(5-10)2-3-9/h4,7,12H,2-3,5,10H2,1H3 |
InChI-Schlüssel |
MLLOLPQNMKQHEX-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CSC(=N1)C(C2(CC2)CN)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl 2-methyl-1-oxaspiro[2.3]hexane-2-carboxylate](/img/structure/B13187491.png)
![Methyl 2-methyl-5-(propan-2-yl)-1-oxaspiro[2.3]hexane-2-carboxylate](/img/structure/B13187492.png)
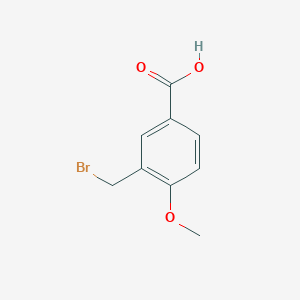
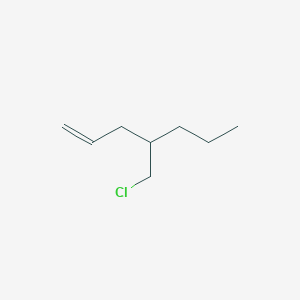
![[1-tert-Butyl-5-(propan-2-yl)-1H-pyrazol-3-yl]methanol](/img/structure/B13187501.png)
![Bis[5-methyl-2-(propan-2-yl)cyclohexyl] [3-(4-acetylpiperazin-1-yl)-2-hydroxypropyl]phosphonate](/img/structure/B13187509.png)

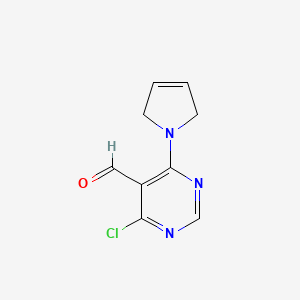
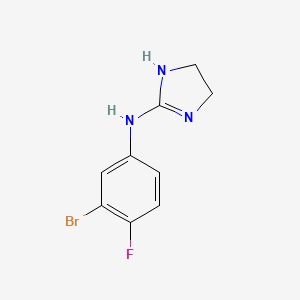
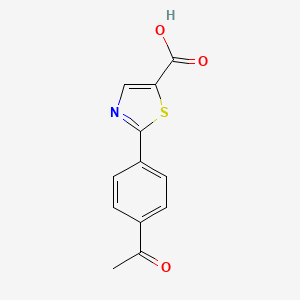
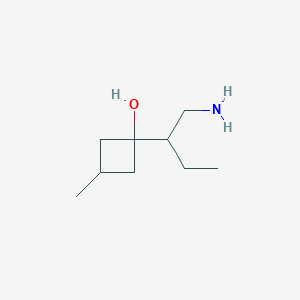
![2-[(4-Methylpiperazin-1-yl)methyl]-1,3-thiazole-4-carboxylic acid](/img/structure/B13187573.png)

